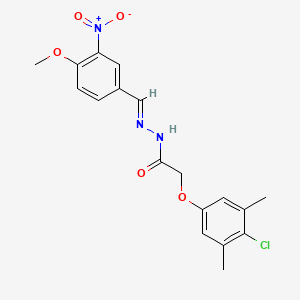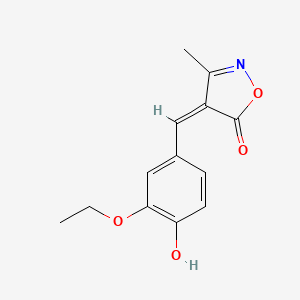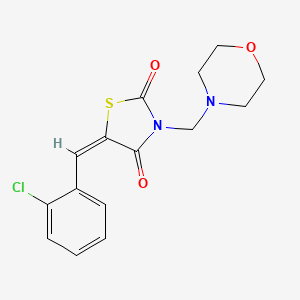![molecular formula C19H17FN2O2 B5599451 ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)
ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate and related compounds involves several key steps, including cyclization reactions, and is characterized by the formation of specific structural motifs. For instance, the synthesis and characterization of related ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved reactions starting from specific bromophenyl and fluorophenyl precursors, demonstrating the complexity of synthesis routes for such compounds (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate, has been extensively analyzed through techniques like X-ray diffraction. These analyses reveal intricate details about their crystal structure, intramolecular interactions, and spatial arrangement, contributing to our understanding of their chemical behavior and reactivity (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, substitution, and functional group transformations. These reactions are fundamental to modifying the chemical structure for specific applications, such as in drug development or as intermediates in organic synthesis. For example, the synthesis of related compounds demonstrates the reactivity of quinoline derivatives under different conditions, leading to the formation of novel compounds with potential biological activities (Sapnakumari et al., 2014).
Applications De Recherche Scientifique
Biochemical Applications
Quinoline derivatives, including ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate, are recognized for their efficiency as fluorophores. They are extensively utilized in biochemistry and medicine to study various biological systems. The pursuit of new compounds that are more sensitive and selective is a continual process, with quinoline derivatives being promising candidates due to their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Antimycobacterial Properties
A series of pyrrolo[1,2-a]quinoline derivatives, related to ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate, have been synthesized and evaluated for their anti-tubercular activities. These compounds showed promising activity against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis. Molecular docking studies have been conducted to investigate their interactions with target proteins, providing insights into their potential mechanisms of action (Venugopala et al., 2020).
Synthetic Methodologies
Research has also focused on the synthesis of ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate and its derivatives. These compounds are pivotal in the development of novel antibacterial drugs, particularly those in the fluoroquinolone series. The methodologies involve annelation of the pyridine fragment to azines, demonstrating the compound's significance in expanding the arsenal of antibacterial agents (Charushin et al., 2004).
Propriétés
IUPAC Name |
ethyl 4-(4-fluoroanilino)-6-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-3-24-19(23)16-11-21-17-9-4-12(2)10-15(17)18(16)22-14-7-5-13(20)6-8-14/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMZZZSOYUREOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluoroanilino)-6-methylquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5599405.png)
![N,N-dimethyl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5599407.png)
![5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)
![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)
![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)
![[(3R*,5R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5599447.png)
![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)
![methyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5599464.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)
